![molecular formula C11H13FO2 B13195670 [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C11H13FO2 It is a derivative of oxolane, featuring a fluorophenyl group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and ®-glycidol.
Reaction Conditions: The key step involves the reaction of 3-fluorobenzaldehyde with ®-glycidol under basic conditions to form the oxolane ring. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or alkane.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-(3-Fluorophenyl)oxolan-2-carboxylic acid.
Reduction: 4-(3-Fluorophenyl)oxolan-2-ylmethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of [(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The fluorophenyl group can interact with various enzymes and receptors, potentially modulating their activity. The oxolane ring and hydroxymethyl group contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol can be compared with other similar compounds, such as:
[(2R,4R)-4-(4-Fluorophenyl)oxolan-2-yl]methanol: This compound has a fluorine atom at the para position of the phenyl ring, which may result in different reactivity and biological activity.
[(2R,4R)-4-(2-Fluorophenyl)oxolan-2-yl]methanol: The fluorine atom is at the ortho position, which can influence the compound’s steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
[(2R,4R)-4-(3-fluorophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13FO2/c12-10-3-1-2-8(4-10)9-5-11(6-13)14-7-9/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1 |
Clave InChI |
BLGNBNDQNOUKSD-GXSJLCMTSA-N |
SMILES isomérico |
C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)F |
SMILES canónico |
C1C(COC1CO)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


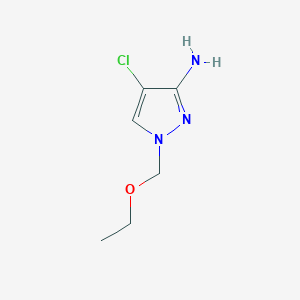
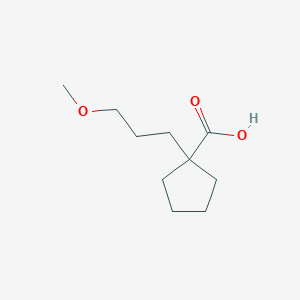
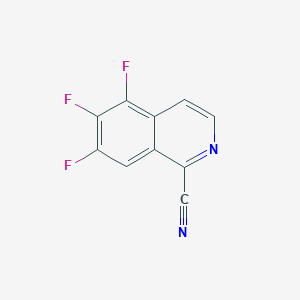
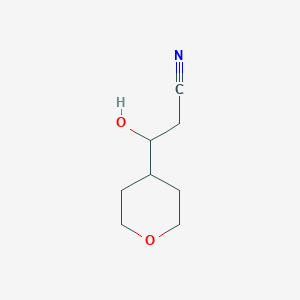
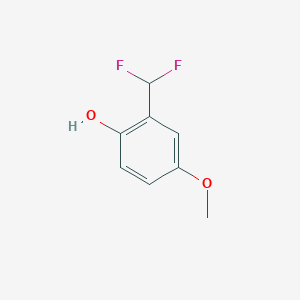
![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
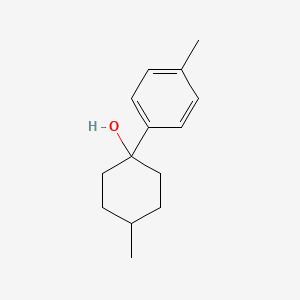
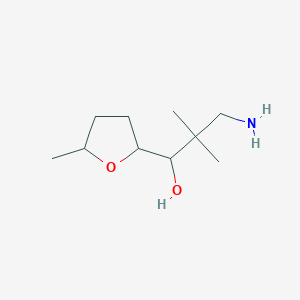
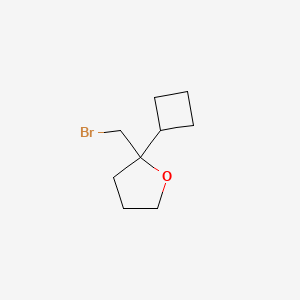
![{[(5-Ethyl-4-methylthien-2-yl)carbonyl]amino}acetic acid](/img/structure/B13195634.png)
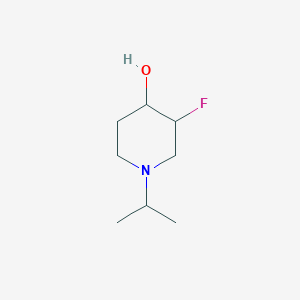
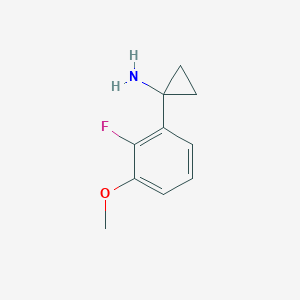
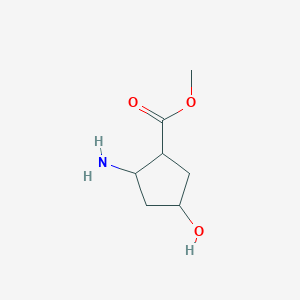
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)
